3,4-Bis(octyloxy)benzoic acid

Overview

Description

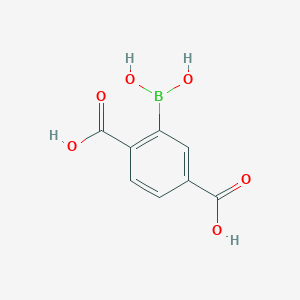

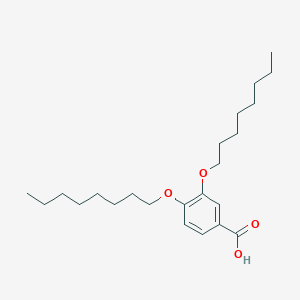

3,4-Bis(octyloxy)benzoic acid is a chemical compound with the molecular formula C23H38O4 . It is used in the synthesis of liquid crystals .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, methyl 3,4-bis(octan-1-yloxy)benzoate reacts with potassium hydroxide in methanol and water for 24 hours under reflux . In the second stage, the product from the first stage is treated with hydrogen chloride in methanol and water .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Scientific Research Applications

Lanthanide-based Coordination Polymers

Lanthanide-based coordination polymers using aromatic carboxylic acids show potential for photophysical applications. These compounds, including derivatives of benzoic acids, exhibit interesting luminescent properties. The coordinated benzoate ligands in these polymers serve as efficient light-harvesting chromophores, highlighting their use in photoluminescent materials (Sivakumar et al., 2011).

Hypervalent Iodine Reagents

Derivatives of benzoic acid are utilized as recyclable hypervalent iodine reagents in chemical synthesis. Their reactivity in vicinal halomethoxylation is significant, showing their potential in organic synthesis (Yusubov et al., 2004).

Cyclopolymerization Applications

Benzoic acid derivatives are used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are instrumental in cyclopolymerization, crucial for developing polymers with specific properties (Mayershofer et al., 2006).

Electrochemical and Optical Properties

In the field of electrochemistry, benzoic acid derivatives, particularly those containing benzooxadiazole, are studied for their electrochemical polymerizations. This research is significant for developing materials suitable for electrochromic devices (Goker et al., 2014).

Liquid Crystalline Behaviour

The study of liquid crystalline behavior in compounds with benzoic acid derivatives provides insights into the interaction of chemically incompatible segments and their influence on molecular structures. This research is valuable for understanding the properties of liquid crystals and their applications in display technologies (Lose et al., 1998).

Molecular Design for Selective Extraction

Research on carboxylic acid functionalized fullerenes as interfacial layer materials in solar cells emphasizes the importance of such compounds in improving the efficiency of organic devices. Their role in enhancing photo-induced charge transfer and collection is a key area of study (Choi et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

3,4-dioctoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-3-5-7-9-11-13-17-26-21-16-15-20(23(24)25)19-22(21)27-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAXCTWJXRRRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-diphenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067615.png)

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)

![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)

![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)